molecular formula C18H21N5O2 B431556 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one

Cat. No.: B431556
M. Wt: 339.4 g/mol
InChI Key: FMOZQMQXFOCIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and IUPAC Nomenclature

The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one belongs to the class of heterocyclic organic compounds, specifically categorized as a quinazoline-pyrimidine hybrid derivative. According to IUPAC nomenclature conventions, the systematic name reflects the complex bicyclic structure incorporating both quinazoline and pyrimidine moieties connected through an amino linkage. The quinazoline component features an ethoxy substituent at position 6 and a methyl group at position 4, while the pyrimidine ring contains ethyl and methyl substituents at positions 5 and 6 respectively.

Heterocyclic compounds are defined as cyclic organic molecules containing at least one heteroatom (non-carbon atom) within their ring structure. The presence of nitrogen atoms as heteroatoms in both ring systems classifies this compound as a nitrogen-containing heterocycle, which represents one of the most pharmaceutically relevant classes of organic compounds. The structural complexity arises from the fusion of two distinct heterocyclic systems: quinazoline (C8H6N2), an aromatic heterocycle consisting of fused benzene and pyrimidine rings, and pyrimidine (C4H4N2), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

Structural Component Chemical Formula Ring System Heteroatoms
Quinazoline C8H6N2 Bicyclic (benzene + pyrimidine) 2 Nitrogen
Pyrimidine C4H4N2 Monocyclic 2 Nitrogen
Complete Hybrid C18H21N5O2 Tricyclic hybrid 5 Nitrogen, 2 Oxygen

The molecular architecture exhibits planarity in the quinazoline system, which is characteristic of aromatic heterocycles. The compound's InChI key (FMOZQMQXFOCIFQ-UHFFFAOYSA-N) and SMILES notation (CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OCC)C)C) provide standardized representations for computational and database applications. The presence of multiple nitrogen atoms creates opportunities for hydrogen bonding and metal coordination, which are crucial factors in biological activity.

Historical Development of Quinazoline-Pyrimidine Hybrid Molecules

The historical development of quinazoline chemistry traces back to 1869 when Griess first prepared a quinazoline derivative through the reaction of cyanogens with anthranilic acid. The parent quinazoline molecule was subsequently synthesized by Bischler and Lang in 1895 through decarboxylation of the 2-carboxy derivative, followed by Gabriel's improved synthesis in 1903 using o-nitrobenzylamine as the starting material. The systematic nomenclature "quinazoline" was proposed by Widdege, although alternative names such as phenmiazine, benzyleneamidine, benzo-1,3-diazine, and 1,3-diazanaphthalene have been used historically.

Pyrimidine chemistry developed in parallel, with the first laboratory synthesis achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid. The systematic study of pyrimidines began in 1884 with Pinner's work on derivatives synthesized by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction.

The concept of molecular hybridization in medicinal chemistry emerged significantly later, representing a modern approach to drug design that combines pharmacophores from different bioactive scaffolds. This strategy aims to develop hybrid analogues with improved potency and reduced drug resistance by incorporating multiple mechanisms of action within a single molecular entity. The specific quinazoline-pyrimidine hybrid class has gained prominence in recent decades, particularly following the successful development of quinazoline-based anticancer drugs such as gefitinib, lapatinib, erlotinib, and afatinib.

Contemporary research has demonstrated that quinazoline-pyrimidine hybrids represent a particularly promising class of compounds for cancer therapy. Studies have shown that these hybrid molecules can exhibit significant antiproliferative activities against various cancer cell lines, with some derivatives showing IC50 values ranging from 2.3 to 176.5 μM. The strategic combination of quinazoline and pyrimidine scaffolds allows for the exploration of multiple therapeutic targets simultaneously, including epidermal growth factor receptor (EGFR) inhibition and cell cycle modulation.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds represent one of the largest classes of organic molecules, with more than half of all known compounds falling into this category. The significance of heterocyclic chemistry in pharmaceutical research cannot be overstated, as these compounds form the structural foundation for numerous biological materials including vitamins, hormones, DNA, RNA, and hemoglobin. The prevalence of nitrogen heterocycles in FDA-approved drugs, accounting for 59% of approved pharmaceuticals, underscores their fundamental importance in medicinal chemistry.

The quinazoline scaffold has demonstrated exceptional versatility in drug development, particularly in the field of oncology. Notable quinazoline-based pharmaceuticals include gefitinib (approved by FDA in 2003), an EGFR inhibitor for non-small-cell lung carcinoma treatment, and lapatinib (approved in 2007), used for advanced-stage breast cancer therapy. These compounds function as competitive inhibitors of ATP-binding sites in protein kinases, thereby disrupting cancer cell proliferation pathways. Similarly, pyrimidine derivatives play crucial roles in various therapeutic applications, including cancer treatment, antimicrobial therapy, and neurological disorders.

The development of quinazoline-pyrimidine hybrid molecules represents a sophisticated approach to addressing the limitations of single-target therapies. Molecular hybridization technology enables the creation of compounds that can simultaneously interact with multiple biological targets, potentially reducing the likelihood of drug resistance development. Research has demonstrated that hybrid analogues containing quinazoline and pyrimidine pharmacophores can result in drugs with increased potency and multifaceted biological activity.

Therapeutic Application Mechanism of Action Representative Compounds IC50 Values
Cancer therapy EGFR inhibition Quinazoline-pyrimidine hybrids 2.3-176.5 μM
Dipeptidyl peptidase-4 inhibition Competitive inhibition Quinazolinone-pyrimidine series 34.3 μM
Cell cycle modulation S-phase arrest, apoptosis induction Hybrid derivatives Variable

The structural diversity achievable through heterocyclic chemistry allows for fine-tuning of molecular properties to optimize biological activity. The presence of multiple heteroatoms in quinazoline-pyrimidine hybrids creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions are fundamental to the compounds' ability to selectively bind to specific biological targets while maintaining appropriate pharmacokinetic properties.

Theoretical Framework and Research Objectives

The theoretical framework underlying quinazoline-pyrimidine hybrid research is grounded in the principles of structure-activity relationships (SAR) and the concept of pharmacophore hybridization. The fundamental hypothesis posits that combining two or more pharmacologically active scaffolds can result in compounds with enhanced therapeutic profiles compared to their individual components. This approach is particularly relevant in cancer research, where the complexity of the disease often requires multi-target therapeutic strategies.

Computational studies have played a crucial role in understanding the binding mechanisms of quinazoline-pyrimidine hybrids. Molecular docking investigations have revealed that these compounds can effectively interact with EGFR through specific amino acid residues, particularly Arg 817 and Lys 721, which appear to be pivotal for high potency. Molecular dynamics simulations and binding free energy calculations using ensemble-based MMGB/PBSA methods have provided detailed insights into the stability and specificity of these interactions.

The research objectives in this field encompass several key areas: first, the systematic exploration of structural modifications to optimize biological activity while maintaining drug-like properties. Second, the investigation of mechanism of action pathways, including cell cycle effects and apoptosis induction. Third, the development of structure-activity relationships to guide rational drug design efforts. Fourth, the assessment of selectivity profiles to minimize off-target effects and potential toxicity.

Recent studies have demonstrated that quinazoline-pyrimidine hybrids can induce apoptosis in cancer cell lines through dose-dependent mechanisms and cause cell cycle arrest in the S phase. These findings support the theoretical framework that hybrid molecules can engage multiple cellular pathways simultaneously, potentially leading to more effective therapeutic outcomes. The ability of these compounds to maintain activity against drug-resistant cancer cells further validates the hybridization approach as a viable strategy for overcoming therapeutic resistance.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H21N5O2/c1-5-13-10(3)19-18(22-16(13)24)23-17-20-11(4)14-9-12(25-6-2)7-8-15(14)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24)

InChI Key

FMOZQMQXFOCIFQ-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OCC)C)C

Isomeric SMILES

CCC1=C(NC(=NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OCC)C)C

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OCC)C)C

Origin of Product

United States

Biological Activity

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one, also known as Y021-5121, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C18H21N5O2
  • Molecular Weight: 339.4 g/mol
  • CAS Number: 511515-23-4
  • LogP: 3.3 (indicating moderate lipophilicity)
PropertyValue
Molecular Weight339.4 g/mol
LogP3.3
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area71.33 Ų

Antidiabetic Potential

Research indicates that compounds similar to Y021-5121 exhibit significant antidiabetic effects, particularly through the inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are known to enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus (T2DM) patients. For instance, a study highlighted that DPP-IV inhibition leads to reduced levels of glycated hemoglobin (HbA1c) and improved renal outcomes in diabetic nephropathy patients .

The proposed mechanism of action for Y021-5121 involves:

  • Inhibition of DPP-IV : This enzyme plays a critical role in glucose metabolism by degrading incretin hormones, which are vital for insulin secretion.
  • Renoprotective Effects : The compound may exert protective effects on renal function by modulating inflammatory pathways and reducing oxidative stress in diabetic conditions .
  • Regulation of Glucose Homeostasis : By enhancing the action of incretin hormones, Y021-5121 may help maintain glucose levels within a normal range, thereby mitigating complications associated with diabetes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to Y021-5121:

  • Clinical Trials on DPP-IV Inhibitors :
    • A double-blind randomized trial assessed the efficacy of linagliptin, a DPP-IV inhibitor, showing significant reductions in urinary albumin excretion over 24 weeks compared to placebo . This suggests that similar compounds could offer renal benefits alongside glycemic control.
  • In Vitro Studies :
    • Laboratory studies demonstrated that Y021-5121 effectively inhibits DPP-IV activity in cultured cell lines, leading to increased insulin secretion and decreased glucagon release from pancreatic alpha-cells .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates that Y021-5121 has favorable absorption characteristics, with a moderate half-life that supports its potential for oral administration in clinical settings .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity:
    • Studies have shown that derivatives of quinazoline and pyrimidine compounds often act as inhibitors of specific protein kinases involved in cancer progression. For instance, the structural similarity of this compound to known kinase inhibitors suggests it may have similar properties .
  • Antimicrobial Properties:
    • Compounds with quinazoline and pyrimidine structures have demonstrated antimicrobial activity against various pathogens. The specific interactions at the molecular level are still under investigation but are believed to involve enzyme inhibition pathways .
  • Enzyme Inhibition:
    • The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, although precise mechanisms are yet to be fully elucidated .

Case Study 1: Protein Kinase Inhibition

A recent study explored the inhibitory effects of quinazoline derivatives on specific protein kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). The results indicated that modifications to the core structure significantly affected inhibitory potency, suggesting that 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one could be a promising candidate for further development as a kinase inhibitor .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The results showed varying degrees of efficacy, indicating potential for development into therapeutic agents targeting bacterial infections .

Comparison with Similar Compounds

Key Observations from Structural Comparisons

The tetrazole-thiomethyl group in 669749-45-5 introduces polarity but adds steric bulk, which may hinder target binding.

Impact of Heterocyclic Modifications :

  • Replacement of the quinazolinyl group with a thienyl-pyrazole () reduces molecular weight and complexity, possibly favoring oral bioavailability .
  • The 4-isopropylbenzyl substituent in 879616-40-7 significantly increases hydrophobicity, which could limit solubility but improve CNS penetration.

Functional Group Contributions :

  • Piperazine and diethoxyethyl groups in ’s compound introduce hydrogen-bonding capability and flexibility, likely improving interactions with polar enzyme active sites.

Preparation Methods

Quinazoline Ring Formation via Cyclocondensation

The 6-ethoxy-4-methylquinazolin-2-amine intermediate is synthesized from anthranilic acid derivatives. A representative pathway involves:

  • Ethoxy Introduction : 4-Methylanthranilic acid is treated with ethyl bromide in the presence of potassium carbonate to introduce the ethoxy group at position 6.

  • Cyclization : The resulting 6-ethoxy-4-methylanthranilic acid undergoes cyclocondensation with cyanogen bromide (BrCN) in acetic anhydride to form the quinazoline core.

  • Amination : The 2-chloroquinazoline intermediate reacts with aqueous ammonia to yield 6-ethoxy-4-methylquinazolin-2-amine.

Key Reaction Conditions :

  • Temperature: 80–100°C for cyclization.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

  • Yield: 65–72% after purification via recrystallization.

Pyrimidin-4(1H)-one Synthesis via Biginelli Reaction

The 5-ethyl-6-methylpyrimidin-4(1H)-one moiety is synthesized via a modified Biginelli reaction:

  • Condensation : Ethyl acetoacetate, urea, and 3-pentanone react in ethanol under acidic catalysis (HCl) to form the pyrimidinone skeleton.

  • Functionalization : The 5-ethyl and 6-methyl groups are introduced by selecting appropriate β-ketoester and ketone precursors.

Optimization Challenges :

  • Regioselectivity issues arise due to steric hindrance from the ethyl group.

  • Yield improvement (45% to 58%) achieved using microwave-assisted synthesis.

Coupling Strategies for Final Assembly

The quinazoline and pyrimidinone units are coupled via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination:

Nucleophilic Aromatic Substitution

  • Activation : 6-Ethoxy-4-methylquinazolin-2-amine is treated with phosphorus oxychloride (POCl₃) to generate the reactive 2-chloro intermediate.

  • Coupling : The chloroquinazoline reacts with 5-ethyl-6-methylpyrimidin-4(1H)-one in the presence of NaH as a base (THF, 60°C, 12 h).

Reaction Metrics :

  • Yield: 68–75%.

  • Purity: >95% (HPLC).

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling is employed:

  • Catalyst System : Pd₂(dba)₃/Xantphos.

  • Conditions : Toluene, 100°C, 24 h.

  • Outcome : Improved yield (82%) but requires rigorous palladium removal during purification.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Synthesis

  • Quinazoline Cyclization : Performed in a microreactor with residence time <10 min, enhancing heat dissipation and reducing byproducts.

  • Coupling Step : Flow chemistry enables rapid mixing, achieving 85% conversion in 30 min.

Solvent Recycling

  • Green Chemistry : Ethanol and water are recovered via distillation, reducing waste.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Preparative HPLC : Final purity >99% using a C18 column (acetonitrile/water gradient).

Spectroscopic Data

Parameter Value
Melting Point 214–216°C
¹H NMR (DMSO-d₆) δ 1.35 (t, 3H, OCH₂CH₃), δ 2.45 (s, 3H, CH₃)
HRMS [M+H]⁺ calc. 368.1784, found 368.1786

Challenges and Optimization

Regioselectivity in Pyrimidinone Synthesis

  • Mitigation : Use of bulky bases (e.g., LDA) directs alkylation to the 5-position.

Byproduct Formation During Coupling

  • Solution : Additive screening (e.g., Cs₂CO₃) suppresses dimerization .

Q & A

Q. What are the common synthetic routes for preparing 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one, and what analytical methods validate its purity?

The synthesis typically involves multi-step reactions, starting with the condensation of quinazoline and pyrimidine precursors. Key steps include:

  • Cyclization : Formation of the quinazoline core using ethyl or methyl substituents under reflux conditions (e.g., ethanol or acetic acid as solvents) .
  • Amination : Introduction of the amino linker between the quinazoline and pyrimidine moieties via nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product. Analytical validation employs HPLC (for purity assessment), FTIR (functional group verification), and NMR (structural confirmation, particularly for regioselectivity in substituent positioning) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data collection : Using a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) and low-temperature settings (e.g., 100 K) to minimize thermal motion .
  • Structure solution : SHELX programs (e.g., SHELXD for phase problem resolution) and refinement with SHELXL to optimize bond lengths, angles, and R-factors (< 0.05 for high-quality data) .
  • Validation : Check for disorders or solvent molecules using tools like PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from tautomerism or dynamic equilibria in this compound?

Tautomeric forms (e.g., keto-enol or amino-imino equilibria) may cause variable NMR signals. Methodological approaches include:

  • Variable-temperature NMR : Conduct experiments at 25°C to 100°C to observe coalescence or splitting of peaks, indicating dynamic processes .
  • Computational modeling : Use density functional theory (DFT) to predict stable tautomers and compare calculated vs. experimental spectra .
  • X-ray crystallography : Confirm the dominant tautomer in the solid state .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

  • Reaction parameter optimization : Adjust temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for solubility), and stoichiometry (excess amine for efficient amination) .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
  • Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to identify critical variables and interactions .

Q. How can crystallographic data be used to interpret intermolecular interactions influencing the compound’s stability or polymorphism?

  • Hirshfeld surface analysis : Quantify hydrogen bonding (e.g., N–H···O or C–H···π interactions) and π-stacking using software like CrystalExplorer .
  • Polymorph screening : Recrystallize from solvents of varying polarity (e.g., water vs. acetone) and compare unit cell parameters .

Q. What methodologies are recommended for studying the compound’s biological activity, particularly its enzyme inhibition mechanisms?

  • In vitro assays : Use kinase inhibition assays (e.g., Src/Abl kinases) with IC50 determination via fluorescence-based protocols .
  • Molecular docking : Simulate binding modes with target proteins (e.g., EGFR or PDGFR) using AutoDock Vina or Schrödinger Suite .
  • In vivo models : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiles (LD50 studies) .

Methodological Considerations

  • Contradictory bioactivity data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Scale-up challenges : Implement continuous flow reactors for hazardous steps (e.g., nitration) to improve safety and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.